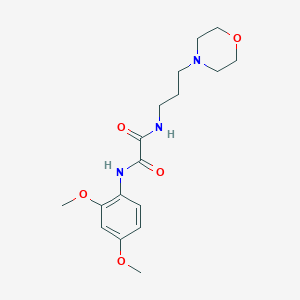![molecular formula C13H14N2O B2945733 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol CAS No. 1397195-15-1](/img/structure/B2945733.png)
2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol, also known as MPAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPAP is a derivative of the antidepressant drug trazodone and has been found to exhibit unique properties that make it a promising candidate for further research.
Mecanismo De Acción
2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This mechanism of action is similar to that of other antidepressant drugs, but 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol has been found to have a more potent effect on norepinephrine reuptake.
Biochemical and Physiological Effects
2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol has been found to have a range of physiological effects, including increased heart rate and blood pressure, as well as increased levels of cortisol and prolactin. These effects are similar to those of other SNRIs and antidepressant drugs. 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol has also been found to have a positive effect on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new antidepressant and anxiolytic drugs. However, 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol has also been found to have some limitations, including its potential for toxicity and its low solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for research on 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol has also been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory disorders such as arthritis. Further research is needed to fully understand the potential therapeutic applications of 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol and to address its limitations.
Métodos De Síntesis
2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol can be synthesized through a multi-step process starting with 2-nitroaniline and pyridine. The synthesis involves the reduction of the nitro group, followed by the formation of the pyridine ring and the introduction of the methyl group. The final step involves the addition of the hydroxyl group to form 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol.
Aplicaciones Científicas De Investigación
2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol has been studied extensively for its potential use as an antidepressant and anxiolytic drug. It has been found to increase serotonin and norepinephrine levels in the brain, which are neurotransmitters that regulate mood and anxiety. 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-methyl-4-[methyl(pyridin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-9-11(6-7-12(10)16)15(2)13-5-3-4-8-14-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGTBCGERDQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B2945652.png)
![Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2945654.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2945658.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2945661.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2945665.png)


![1-[4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2945671.png)

![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)
![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2945674.png)